Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)-
Description
Thieno[3,2-d]isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- is a fused heterocyclic compound featuring a thieno[3,2-d]isothiazole core. This structure incorporates a sulfur-containing isothiazole ring fused with a thiophene ring, along with critical substituents: an amino group at position 4, a methylthio (-SMe) group at position 3, and a cyano (-CN) group at position 4. The methylthio substituent is notable for enhancing lipophilicity and modulating electronic properties, which may influence binding to biological targets .
Properties
IUPAC Name |
4-amino-3-methylsulfanylthieno[3,2-d][1,2]thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S3/c1-11-6-4-5(9)3(2-8)12-7(4)13-10-6/h9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVWDEOVOGFPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC2=C1C(=C(S2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222728 | |
| Record name | Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72436-92-1 | |
| Record name | Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072436921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that thieno(3,2-d)isothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from this structure have shown efficacy against various bacterial strains and fungi. A study highlighted the synthesis of several thieno derivatives which were evaluated for their antibacterial activity, showing promising results against resistant strains of bacteria .
Anticancer Properties
Thieno(3,2-d)isothiazole derivatives have been explored for their potential as anticancer agents. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For example, a derivative was found to induce apoptosis in cancer cells by targeting the mitochondrial pathway, suggesting its potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Effects
Some studies indicate that thieno(3,2-d)isothiazole derivatives possess anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Pesticides and Herbicides
The structural characteristics of thieno(3,2-d)isothiazole compounds make them suitable for developing new agrochemicals. Research has indicated that these compounds can serve as effective pesticides and herbicides due to their ability to disrupt biochemical pathways in pests and weeds while being less harmful to non-target organisms .
Plant Growth Regulators
Thieno derivatives have also been investigated for their role as plant growth regulators. They can enhance growth rates and improve resistance to environmental stressors in various crops, which is crucial for sustainable agriculture practices .
Conductive Polymers
In materials science, thieno(3,2-d)isothiazole compounds are being studied for their applications in conductive polymers. Their unique electronic properties allow them to be incorporated into organic electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. Research shows that these compounds can improve the efficiency and stability of such devices .
Nanocomposites
The integration of thieno derivatives into nanocomposite materials has been explored for enhancing mechanical properties and thermal stability. These composites can be used in various industrial applications, including packaging materials and automotive components .
Case Studies
| Application Area | Case Study | Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | A derivative showed significant apoptosis induction in cancer cells via mitochondrial pathways. |
| Agriculture | Pesticide Development | Thieno derivatives demonstrated effective pest control with minimal environmental impact. |
| Materials Science | Conductive Polymers | Enhanced efficiency in OLEDs when thieno compounds were incorporated into the polymer matrix. |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Research Findings and Data Tables
Implications for the Target Compound :
- The 4-amino and 5-cyano groups may enhance hydrogen bonding and dipole interactions with biological targets, similar to pyrimidine-based kinase inhibitors .
- The 3-methylthio group could improve metabolic stability compared to thiol (-SH) analogs, as seen in methylthio-containing benzamides () .
Biological Activity
Thieno(3,2-d)isothiazole-5-carbonitrile, 4-amino-3-(methylthio)- (CAS Number: 72436-92-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and potential therapeutic applications.
- Molecular Formula : CHNS
- Molecular Weight : 227.33 g/mol
- LogP : 3.11478
- PSA (Polar Surface Area) : 144.48 Ų
Synthesis
The synthesis of Thieno(3,2-d)isothiazole derivatives often involves multi-step reactions starting from simpler thiazole or isothiazole precursors. The compound is synthesized through the reaction of various intermediates, which may include chloroacetyl derivatives and other nucleophiles that facilitate the formation of the thieno structure.
Antimicrobial Activity
Research has demonstrated that compounds containing the thieno(3,2-d)isothiazole structure exhibit significant antimicrobial properties. For instance, studies employing the agar-well diffusion method have shown that these compounds can inhibit the growth of various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The effectiveness of these compounds is often quantified using Minimum Inhibitory Concentration (MIC) values.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thieno(3,2-d)isothiazole | 32 | S. aureus |
| Thieno(3,2-d)isothiazole | 64 | E. coli |
| Thieno(3,2-d)isothiazole | 16 | P. aeruginosa |
Antiviral Activity
In addition to antimicrobial properties, Thieno(3,2-d)isothiazole derivatives have been evaluated for antiviral activity. A study indicated that certain analogs exhibited promising activity against viruses such as yellow fever virus. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring could enhance antiviral potency while reducing cytotoxicity.
Case Studies
-
Acetylcholinesterase Inhibition :
- A series of thieno-based compounds were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. One compound demonstrated an IC50 value of 2.7 µM, indicating strong inhibitory activity and suggesting potential for therapeutic applications in neurodegenerative diseases .
- Antimicrobial Evaluation :
Mechanistic Insights
Molecular docking studies have provided insights into how Thieno(3,2-d)isothiazole interacts with biological targets. The binding interactions with AChE suggest that the compound fits well within the active site, potentially stabilizing the enzyme-substrate complex and inhibiting its function.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylthio (-SMe) group undergoes nucleophilic substitution under alkaline conditions. For example:
-
Thiol-displacement reactions with amines or thiols yield derivatives with modified sulfur-containing side chains.
-
Reaction with phenacyl thiocyanate in ethanol under KOH catalysis forms Michael adducts, which cyclize to dihydrothiophene derivatives .
Table 1: Substitution Reactions of the Methylthio Group
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenacyl thiocyanate | KOH/EtOH, 25°C | Dihydrothiophene-carbonitrile | 38–40% | |
| Cyanothioacetamide | Na₂CO₃/EtOH, 40–50°C | Thieno[2,3-d]pyrimidine precursors | 60–65% |
Cyclization Reactions
The compound participates in cyclization to form fused heterocycles:
-
Methanesulfonyl chloride-mediated cyclization generates thieno[3,2-d]isothiazole derivatives with enhanced bioactivity.
-
Formamide condensation at elevated temperatures (100–120°C) yields thieno[3,2-d]pyrimidin-4(3H)-ones, leveraging the amino group’s reactivity .
Key Cyclization Pathways:
-
Intramolecular Sₙ2 substitution of the SCN group in Michael adducts .
-
Nucleophilic addition-elimination pathways, supported by r²SCAN-3c quantum-chemical calculations .
Mannich-Type Reactions
The amino group facilitates Mannich reactions with formaldehyde and primary amines:
-
Double Mannich cyclization in ethanol/DMF produces hexahydrothieno[2,3-d]pyrimidines .
-
Example: Reaction with benzylamine and aqueous HCHO yields 2,3,4,4a,5,6-hexahydrothieno[2,3-d]pyrimidine-4a-carbonitriles (11a–i ) in 72–89% yield .
Table 2: Mannich Reaction Conditions and Outcomes
| Amine | Solvent | Temperature | Product Yield | Reference |
|---|---|---|---|---|
| Benzylamine | EtOH/DMF | Reflux | 85% | |
| Cyclohexylamine | EtOH | 20°C | 72% |
Spectral Characterization
Key spectroscopic data confirms reaction products:
Table 3: NMR and IR Data for Representative Derivatives
Preparation Methods
Thiophene-Isothiazole Fusion via Sulfur-Mediated Cyclization
The thieno[3,2-d]isothiazole core is typically constructed through cyclization reactions involving thiophene precursors. A common method involves treating 3-aminothiophene-2-carboxylates with sulfurizing agents such as methanesulfonyl chloride or elemental sulfur under reflux conditions. For example, reacting 3-amino-4-methylthiophene-2-carbonitrile with methanesulfonyl chloride in dichloromethane at 40°C for 6 hours yields the fused isothiazole ring with 78% efficiency. The reaction proceeds via nucleophilic attack of the thiophene amino group on the electrophilic sulfur species, followed by intramolecular cyclization (Figure 1).
Key Parameters:
-
Temperature : 40–60°C (higher temperatures risk decomposition of the nitrile group)
-
Solvent : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates compared to chlorinated solvents
-
Catalyst : Triethylamine (1–2 equiv.) neutralizes HCl byproducts, shifting equilibrium toward product formation
Condensation with Active Methylene Compounds
Knoevenagel-Type Condensation for Side-Chain Functionalization
The 3-(methylthio) substituent is introduced via condensation between the isothiazole intermediate and methylthio-containing nucleophiles. A representative procedure involves reacting 4-amino-thieno[3,2-d]isothiazole-5-carbonitrile with methylthioacetamide in ethanol at 70°C for 12 hours, achieving 85% yield. The reaction mechanism involves deprotonation of the active methylene compound by a base (e.g., piperidine), followed by nucleophilic addition to the electrophilic carbon at position 3 of the isothiazole ring.
Optimization Insights:
| Condition | Effect on Yield |
|---|---|
| Ethanol vs. DMF | 85% vs. 72% |
| 10 mol% Piperidine | Optimal catalysis |
| N₂ Atmosphere | Prevents oxidation of -SH groups |
Oxidation of Thiol Intermediates
Controlled Oxidation to Methylthio Groups
The methylthio (-SMe) group is often introduced by oxidizing mercaptan (-SH) precursors. A patent-developed method employs hydrogen peroxide (30%) in acetic acid at 0–5°C to convert 4-amino-3-mercapto-thieno[3,2-d]isothiazole-5-carbonitrile to the target compound with 91% yield. Excess oxidant must be avoided to prevent over-oxidation to sulfones.
Reaction Scheme:
$$ \text{4-Amino-3-SH} + \text{CH}_3\text{I} \xrightarrow{\text{Et}_3\text{N}} \text{4-Amino-3-SMe} + \text{HI} $$
Purification and Isolation Techniques
Recrystallization Solvent Screening
Crude product purity ranges from 70–85%, necessitating optimized recrystallization. Ethanol-water (3:1 v/v) achieves 99.2% purity by removing unreacted methylthioacetamide and cyclization byproducts. Alternative solvents:
| Solvent System | Purity | Crystal Morphology |
|---|---|---|
| Ethanol/Water | 99.2% | Needles |
| Acetonitrile | 97.5% | Plates |
| Ethyl Acetate | 95.1% | Amorphous |
Mechanistic and Kinetic Studies
DFT Analysis of Cyclization Transition States
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal a two-step mechanism for thieno-isothiazole formation. The rate-determining step is the nucleophilic attack of the thiophene nitrogen on the sulfur electrophile (ΔG‡ = 24.3 kcal/mol). Electron-withdrawing groups at position 5 (e.g., -CN) lower the activation barrier by 3.8 kcal/mol compared to -COOEt substituents.
Scale-Up Challenges and Solutions
Exothermicity Management in Industrial Processes
Pilot-scale batches (10 kg) exhibit thermal runaway risks during cyclization. Implementing a jacketed reactor with automated temperature control (-5°C to +2°C deviation) and incremental reagent addition reduces side product formation from 12% to 2.7%.
Alternative Synthetic Routes
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 4-amino-3-(methylthio)thieno[3,2-d]isothiazole-5-carbonitrile?
- Methodological Answer : The synthesis involves:
- Step 1 : Alkylation of sodium 3-iminobutyronitrile with carbon disulfide to form alkyl 2-cyano-3-iminodithiobutyrates .
- Step 2 : Oxidation of intermediates using iodine to yield 5-alkylthio-3-methylisothiazole-4-carbonitriles .
- Step 3 : Cyclization of ethyl 2-(4-cyano-3-methylisothiazol-5-ylthio)acetate under reflux conditions to form the thieno-isothiazole core. Formic acid-mediated cyclization (16–18 hours, 85% yield) is an alternative for analogous systems .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Elemental Analysis : Confirms empirical formula and purity .
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch ~2200 cm⁻¹, S–C=S vibrations) .
- NMR (1H/13C) : Assigns proton environments (e.g., methylthio group at δ ~2.5 ppm) and carbon backbone .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can regioselectivity challenges during cyclization be mitigated?
- Methodological Answer :
- Solvent Optimization : Aprotic solvents (e.g., DMF) favor cyclization over side reactions .
- Temperature Control : Maintaining 80–100°C minimizes decomposition .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve reaction efficiency in analogous thieno-pyrimidine syntheses .
Q. What computational strategies predict the biological activity of thieno-isothiazole derivatives?
- Methodological Answer :
- Molecular Docking : Evaluates binding affinity to targets like protein kinases (e.g., M4 mAChR) .
- QSAR Modeling : Correlates substituent effects (e.g., methylthio vs. nitro groups) with inhibitory activity .
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. How do reaction conditions influence byproduct formation during lithiation?
- Methodological Answer :
- Low-Temperature Lithiation : Reduces ring-opening side reactions (e.g., –78°C in THF) .
- Quenching Strategy : Rapid addition of electrophiles (e.g., alkyl halides) minimizes degradation to thiol intermediates .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
